N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 901586-29-6
VCID: VC2840643
InChI: InChI=1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H
SMILES: CC(CNC)N1CCCC1.Cl.Cl
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride

CAS No.: 901586-29-6

Cat. No.: VC2840643

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride - 901586-29-6

Specification

CAS No. 901586-29-6
Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
IUPAC Name N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H
Standard InChI Key NQLBVHCGFWPQHQ-UHFFFAOYSA-N
SMILES CC(CNC)N1CCCC1.Cl.Cl
Canonical SMILES CC(CNC)N1CCCC1.Cl.Cl

Introduction

Chemical Structure and Classification

Molecular Structure and Properties

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride consists of a pyrrolidine ring attached to a propan-1-amine backbone with a methyl substituent on the amine nitrogen. The compound exists as a dihydrochloride salt, indicating the presence of two chloride counterions stabilizing the positively charged nitrogen atoms. Based on analysis of related compounds, we can infer that this molecule likely contains two basic nitrogen centers - one in the pyrrolidine ring and one in the methylamine group - both capable of accepting protons to form the dihydrochloride salt.

The compound belongs to the broader class of pyrrolidine derivatives, which are five-membered nitrogen heterocycles with significant pharmaceutical relevance. The specific structural features of this compound include:

  • A pyrrolidine ring (five-membered nitrogen heterocycle)

  • A propan-1-amine side chain

  • A methyl substituent on the amine nitrogen

  • Two chloride counterions in the salt form

Synthetic Methodologies

General Synthetic Routes for Pyrrolidine Derivatives

The synthesis of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride likely builds upon established methods for creating N-methylpyrrolidine derivatives. One potential synthetic route may involve the preparation of the N-methylpyrrolidine component followed by attachment to a suitably functionalized propylamine backbone.

A critical intermediate in such synthesis would be N-methylpyrrolidine, for which detailed preparation methods are available. According to patent CN110590706B, N-methylpyrrolidine can be synthesized through the reaction of 1,4-dichlorobutane with methylamine water solution under the catalysis of potassium iodide in an ether solvent . This method offers several advantages:

  • Rich raw material sources

  • Simple synthesis process route

  • No requirement for high-pressure reaction conditions

  • Reduced equipment investment

  • Simplified production management

The reaction proceeds under normal pressure at temperatures between 100-120°C for 3-8 hours, with the molar ratio of 1,4-dichlorobutane to methylamine ideally at 1:(3.5-4.5) . This method reportedly yields N-methylpyrrolidine with over 88% yield and 99% purity .

Formation of the Dihydrochloride Salt

The conversion of the free base of N-methyl-2-pyrrolidin-1-ylpropan-1-amine to its dihydrochloride salt likely involves treatment with hydrochloric acid. This process typically enhances stability and solubility in water, which is particularly beneficial for pharmaceutical applications. The dihydrochloride salt formation occurs at the two basic nitrogen centers of the molecule.

Table 1: Typical Reaction Conditions for N-methylpyrrolidine Synthesis

ParameterOptimal ConditionNotes
Temperature100-120°CHigher temperatures increase reaction rate
PressureNormal pressureNo specialized high-pressure equipment needed
Molar Ratio (dichlorobutane:methylamine)1:(3.5-4.5)Excess methylamine ensures complete reaction
CatalystPotassium iodide2.5-6 mol% relative to dichlorobutane
SolventDiglyme and/or anisoleForms hydrogen bonds with methylamine
Reaction Time3-8 hoursDependent on temperature and concentrations
pH Adjustment (post-reaction)pH 12-13Facilitates separation of products

Physical and Chemical Properties

Structural Characteristics

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride contains two nitrogen centers capable of protonation. The pyrrolidine ring is a saturated heterocycle that contributes to the basicity of the compound. The N-methyl group on the amine increases the electron density around the nitrogen, potentially enhancing its basicity compared to a primary amine.

Solubility and Stability

As a dihydrochloride salt, the compound is expected to exhibit good water solubility, which is advantageous for biological and pharmaceutical applications. The salt form typically enhances stability by reducing the reactivity of the free amine groups. Based on properties of similar amine salts, it likely exhibits hygroscopic properties and should be stored in dry conditions to prevent degradation.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesSalt Form
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochlorideC8H18N2·2HCl (inferred)Pyrrolidine ring with propan-1-amine side chainDihydrochloride
N-methyl-2-pyrrolidin-1-yl-1H-inden-1-amineC14H18N2Pyrrolidine ring fused with indene systemFree base
N-methyl-1-(propan-2-yl)pyrrolidin-3-amine hydrochlorideC8H18N2·HClIsopropyl group on pyrrolidine N, methylamine at position 3Hydrochloride
PF-4455242C21H29ClN2O2SBiphenyl core with pyrrolidinylsulfonyl groupHydrochloride

Functional Group Comparisons

Analytical Methods for Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) would likely be the method of choice for analyzing the purity of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride. For related compounds like PF-04455242, HPLC has been used to confirm purity of ≥98% , suggesting similar approaches would be appropriate for our target compound.

Spectroscopic Identification

Identification and structural confirmation of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride would typically involve a combination of spectroscopic techniques. Based on analytical approaches used for similar compounds, these would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Elemental analysis for compositional verification

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